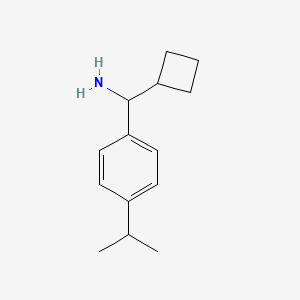

Cyclobutyl(4-isopropylphenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1153766-91-6 |

|---|---|

Molecular Formula |

C14H21N |

Molecular Weight |

203.32 g/mol |

IUPAC Name |

cyclobutyl-(4-propan-2-ylphenyl)methanamine |

InChI |

InChI=1S/C14H21N/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12/h6-10,12,14H,3-5,15H2,1-2H3 |

InChI Key |

REQODYUBEIEGEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C2CCC2)N |

Origin of Product |

United States |

Contextualization Within Cyclobutane Amine Chemistry

The chemistry of cyclobutane-containing compounds has garnered significant interest, especially in medicinal chemistry, due to the unique structural and conformational properties imparted by the four-membered ring. researchgate.net

The cyclobutane (B1203170) motif is increasingly utilized in drug design to enhance metabolic stability, impose conformational restrictions, and serve as a non-planar substitute for other cyclic or unsaturated systems. Despite the inherent ring strain, the cyclobutane moiety is relatively inert under many chemical conditions.

Cyclobutane amines, in particular, are valuable building blocks in organic synthesis. The amine group provides a reactive handle for a variety of chemical transformations, including alkylation, acylation, and participation in nucleophilic substitution reactions. ncert.nic.in The synthesis of cyclobutane amines can be approached through methods like the reductive amination of cyclobutane-containing ketones or aldehydes. The reaction of cyclobutyl amine with nitrous acid, for instance, leads to the formation of an unstable diazonium salt, which can then undergo further reactions. doubtnut.com

The study of cyclobutane derivatives is an active area of research, with ongoing efforts to develop new synthetic methodologies and explore their applications in creating complex molecular architectures. acs.orgnih.gov

Significance of the Isopropylphenyl Moiety in Compound Design

The isopropylphenyl group is a common substituent in the design of new chemical entities, offering a balance of lipophilicity and steric bulk that can influence a molecule's interactions with biological targets. The isopropyl group, in particular, can be crucial for achieving potency in drug candidates. acs.org

In medicinal chemistry, the incorporation of an isopropylphenyl moiety can lead to improved metabolic stability. acs.org However, it can also be a site of metabolic transformation, such as hydroxylation, which is a consideration in drug development. acs.org The electronic properties of the isopropyl group, being weakly electron-donating, can also modulate the reactivity of the aromatic ring.

The 4-isopropylphenyl group, also known as the cumyl group, is found in various compounds with diverse applications. For example, 3-(4-isopropylphenyl)-2-methylpropionaldehyde is a known compound with specific chemical properties. nist.gov The strategic placement of the isopropyl group on the phenyl ring can be a key factor in optimizing the pharmacological profile of a molecule.

Stereochemical Principles and Applications in Cyclobutyl 4 Isopropylphenyl Methanamine Research

Analysis of Stereogenic Centers and Molecular Chirality

Cyclobutyl(4-isopropylphenyl)methanamine possesses a single stereogenic center, which is the carbon atom bonded to the cyclobutyl group, the 4-isopropylphenyl group, the amino group, and a hydrogen atom. The presence of this chiral center means that the molecule is not superimposable on its mirror image, and thus, it exists as a pair of enantiomers: the (R)- and (S)-isomers.

The chirality of this molecule is fundamental to its potential biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. The three-dimensional orientation of the substituents around the stereogenic center determines how the molecule fits into a specific binding site.

Table 1: Stereochemical Properties of this compound

| Property | Description |

| Chemical Formula | C14H21N |

| Molecular Weight | 203.32 g/mol |

| Stereogenic Center | The benzylic carbon atom |

| Number of Stereoisomers | 2 (a pair of enantiomers) |

| Enantiomers | (R)-Cyclobutyl(4-isopropylphenyl)methanamine and (S)-Cyclobutyl(4-isopropylphenyl)methanamine |

Impact of Stereochemistry on Synthetic Feasibility and Selectivity

The synthesis of a single enantiomer of this compound presents a significant challenge that requires stereoselective synthetic strategies. The preparation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, is typically more straightforward. However, for therapeutic applications, a single enantiomer is often desired.

Asymmetric synthesis is a key approach to obtaining enantiomerically pure compounds. For benzylic amines, methods involving the use of chiral auxiliaries, such as tert-butanesulfinamide, have proven effective. yale.edu In such a strategy, a chiral amine reagent is condensed with a ketone to form a chiral sulfinylimine, which is then reacted with a nucleophile. The chiral auxiliary directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine. nih.gov

Another approach is the asymmetric reductive amination of a corresponding ketone, using a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Table 2: General Strategies for Asymmetric Synthesis of Chiral Amines

| Synthetic Strategy | Description | Key Considerations |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Efficiency of auxiliary attachment and removal; Diastereoselectivity of the key step. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Catalyst activity and selectivity; Substrate scope. |

| Chiral Pool Synthesis | A readily available enantiopure natural product is used as a starting material. | Availability of suitable starting materials. |

Dynamic Stereochemistry and Racemization Studies

The stereochemical stability of the chiral center in this compound is an important consideration. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can occur under certain conditions. For benzylic amines, racemization can be facilitated by abstraction of the benzylic proton, leading to the formation of a planar, achiral carbanion or a related intermediate. nih.gov Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity. manchester.ac.uk

The rate of racemization is influenced by factors such as temperature, pH, and the presence of catalysts. nih.gov For instance, palladium catalysts have been shown to be effective in the racemization of benzylic amines, often as part of a dynamic kinetic resolution process. researchgate.netacs.org In dynamic kinetic resolution, one enantiomer of a racemic mixture is selectively reacted while the other is continuously racemized, allowing for a theoretical yield of 100% for the desired product. acs.org Understanding the potential for racemization is crucial for the development, formulation, and storage of enantiopurified drugs.

Analytical Methods for Stereoisomer Separation and Characterization

The separation and analysis of the enantiomers of this compound are essential for quality control and for studying their distinct properties. Chiral chromatography is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful methods for enantioseparation. nih.govnih.gov These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly employed for the separation of chiral amines. nih.govnih.gov The choice of the mobile phase and additives can significantly impact the resolution of the enantiomers. nih.govnih.govchromatographyonline.com

Table 3: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Common Examples | Separation Principle |

| Polysaccharide-based | Cellulose and amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion complexation. |

| Pirkle-type | Phenylglycine and leucine (B10760876) derivatives | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Crown Ether-based | Chiral crown ethers (e.g., Crownpak®) | Complexation with the primary ammonium (B1175870) group. wiley.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for the characterization of stereoisomers. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in the presence of a chiral solvating agent or by converting them into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid. jeol.comresearchgate.networdpress.com This allows for the determination of enantiomeric purity.

Computational and Theoretical Chemistry Studies of Cyclobutyl 4 Isopropylphenyl Methanamine

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity

There are no published studies using quantum mechanical methods like Density Functional Theory (DFT) to investigate the electronic structure and reactivity of Cyclobutyl(4-isopropylphenyl)methanamine. Consequently, information regarding its reaction mechanism profiling, transition state analysis, or specific substrate-catalyst and ligand interactions from a computational standpoint is unavailable.

Reaction Mechanism Profiling and Transition State Analysis

No computational studies have been performed to profile the reaction mechanisms involved in the synthesis or reactivity of this compound. As a result, there is no data on the transition states of potential reactions involving this molecule.

Substrate-Catalyst and Ligand Interactions

There is no documented research on the computational modeling of interactions between this compound and potential catalysts or ligands.

Molecular Dynamics Simulations and Conformational Landscape Analysis

No molecular dynamics simulations have been reported for this compound. Such studies would be necessary to understand its conformational landscape, flexibility, and interactions with its environment over time. The absence of this research means that its dynamic behavior at the atomic level has not been characterized.

Predictive Modeling for Synthetic Accessibility and Molecular Complexity

While general predictive models for synthetic accessibility and molecular complexity exist in computational chemistry, their specific application to and the resulting scores for this compound have not been published.

Cheminformatics and Data-Driven Approaches in Compound Analysis

A search of cheminformatics databases and literature reveals no specific data-driven analyses or studies focused on this compound. Therefore, no specific quantitative structure-activity relationship (QSAR) models, property predictions, or other cheminformatic analyses have been reported for this compound.

Catalyst and Ligand Design for Tailored Transformations of Cyclobutyl 4 Isopropylphenyl Methanamine

Design and Synthesis of Novel Catalytic Systems

The development of new catalytic systems is paramount for unlocking novel transformations of amine-containing compounds. Both transition metal complexes and organocatalysts offer unique advantages for activating and functionalizing molecules like Cyclobutyl(4-isopropylphenyl)methanamine.

Transition metals are powerful tools for catalyzing a wide array of chemical reactions, including C-H activation, cross-coupling, and hydrogenation. The choice of metal and its ligand sphere is critical for achieving desired reactivity and selectivity.

Palladium: Palladium (Pd) catalysis is particularly prominent in C-H activation chemistry. For primary aliphatic amines, which are often unreactive in C-H activation, specialized ligands are crucial. nih.gov For instance, Pd(II)-catalyzed enantioselective C-H functionalization of compounds structurally similar to this compound, such as cyclopropylmethylamines, has been achieved using chiral bidentate thioether ligands. nih.gov These ligands facilitate the formation of a mono(amine)-Pd(II) intermediate, which is key to enabling the C-H activation of the free amine. nih.govresearchgate.net This approach allows for diverse transformations like arylation, carbonylation, and olefination. nih.gov Another strategy involves using mono-N-protected amino acid (MPAA) ligands for the highly enantioselective arylation of cyclopropyl (B3062369) C-H bonds, proceeding through a Pd(II)/Pd(IV) catalytic cycle. capes.gov.brnih.govacs.org

Nickel: Nickel (Ni) catalysts offer a cost-effective alternative to palladium for various transformations. Nickel has been successfully used in the cross-coupling of benzylic ammonium (B1175870) salts with boronic acids to form diarylethanes, proceeding via oxidative addition of the Ni(0) complex into the C-N bond. nih.gov This highlights a potential pathway for transformations involving the benzylic C-N bond of this compound. Additionally, nickel-catalyzed Heck-type benzylation of aryl olefins has been demonstrated using benzylamines as electrophiles, where the cleavage of the benzylic C–N bond is promoted by an amine–I2 charge transfer complex. acs.orgnih.gov More recent advances include Ni/photoredox-catalyzed multicomponent couplings to access sterically hindered chiral benzylamines. acs.org

Ruthenium: Ruthenium (Ru) catalysts are highly versatile, finding applications in hydrogenation, C-H oxidation, and reductive amination. A notable development is the Ru-catalyzed C-H hydroxylation of amine derivatives, which can operate in acidic aqueous media to selectively oxidize tertiary C-H bonds while suppressing N-oxidation. acs.orgmorressier.com For the synthesis of chiral primary amines, novel ruthenium catalysts have been developed for direct asymmetric reductive amination (DARA) of ketones. acs.org Furthermore, ruthenium complexes are effective for the transfer hydrogenation of nitriles to produce secondary amines, using alcohols as both the hydrogen donor and alkylating agent. researchgate.net

Table 1: Overview of Transition Metal Catalytic Systems for Amine Transformations

| Metal Catalyst | Ligand/Promoter | Transformation Type | Key Findings & Relevance |

| Palladium(II) | Chiral bidentate thioether | C(sp³)-H Functionalization (Arylation, Olefination) | Enables enantioselective C-H activation of free primary amines, applicable to the cyclobutyl group. nih.gov |

| Palladium(II) | Mono-N-protected amino acid (MPAA) | C(sp³)-H Arylation | Achieves high enantioselectivity (up to 99.5% ee) for arylation of cyclopropyl C-H bonds. capes.gov.brnih.gov |

| Nickel(0)/Nickel(II) | Phosphine (B1218219) ligands / I₂ | C-N Bond Activation / Cross-Coupling | Provides a method for using benzylamines as electrophiles or coupling partners. nih.govacs.org |

| Ruthenium(II) | cis-[Ru(dtbpy)₂Cl₂] | C(sp³)-H Hydroxylation | Allows for selective C-H oxidation in the presence of basic amine groups. acs.orgmorressier.com |

| Ruthenium(II) | BINAP-based ligands | Asymmetric Reductive Amination | Enables direct synthesis of chiral primary amines from ketones. acs.org |

Organocatalysis, which uses small organic molecules as catalysts, has become a third pillar of asymmetric catalysis, alongside metal and biocatalysis. beilstein-journals.org It offers the advantage of using catalysts that are often less sensitive to air and water compared to many transition metal complexes. acs.org For amine synthesis, chiral secondary amines, such as those derived from pyrrolidine, have proven to be privileged structures in aminocatalysis. beilstein-journals.orgrsc.org

Key organocatalytic strategies applicable to the synthesis or transformation of chiral amines include:

Enamine and Iminium Catalysis: Chiral secondary amines can react with aldehydes or ketones to form transient enamines or activate α,β-unsaturated aldehydes to form iminium ions. These intermediates then participate in highly stereoselective bond-forming reactions. acs.org

Hydrogen-Bond Catalysis: Catalysts like chiral 3,3'-diaryl-BINOL derivatives can activate N-acylimines for asymmetric allylation, achieving high enantioselectivities. beilstein-journals.org Similarly, bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can activate nitroolefins through hydrogen bonding for additions that lead to chiral amino compounds. acs.org

Brønsted Acid Catalysis: A chiral Brønsted acid can work in concert with an achiral amine to drive cascade reactions, such as aldol (B89426) addition-dehydration-conjugate reduction-reductive amination, to produce substituted chiral cyclohexylamines with excellent enantioselectivity. researchgate.net

These organocatalytic methods provide powerful, metal-free alternatives for creating stereogenic centers, which could be applied to synthesize enantiomerically pure this compound or to perform stereoselective transformations upon it.

Development of Directing Groups for Regioselective and Stereoselective Reactions

Achieving positional selectivity (regioselectivity) in C-H activation is a major challenge. snnu.edu.cn Directing groups (DGs) that position a metal catalyst near a specific C-H bond have become the most common strategy to address this. While traditional DGs require extra steps for installation and removal, modern approaches focus on more efficient strategies. snnu.edu.cn

Transient directing group (TDG) strategies involve the in situ, reversible formation of a directing group from a native functional group on the substrate. snnu.edu.cnresearchgate.net This approach avoids separate protection/deprotection steps, enhancing atom and step economy. For a primary amine like this compound, a common TDG strategy involves condensation with a catalytic amount of an aldehyde to form an imine. nih.govnih.gov

The resulting imine can then act as a bidentate ligand, directing a metal catalyst (commonly palladium) to a specific C-H bond. rsc.org For example, using a catalytic amount of an aldehyde like 2-hydroxynicotinaldehyde (B1277654) in a copper-catalyzed system has enabled the C-H sulfonylation of benzylamines. nih.gov Density functional theory (DFT) calculations have shown that the formation of a square planar geometry by the transient imine DG with a Pd(II) center significantly lowers the energy barrier for the C-H activation step, making the reaction kinetically favorable. rsc.org The choice of the aldehyde is critical, as it must form the transient DG chemo-selectively and reversibly without interfering with the main catalytic cycle. snnu.edu.cn

An alternative to substrate-based directing groups is a catalyst-driven approach using bifunctional ligands. nih.gov These ligands possess two distinct functionalities: one arm that strongly coordinates to and stabilizes the metal center, and another arm that participates directly in the C-H activation step, often by acting as a base. nih.gov

This design is particularly effective for substrates with weakly coordinating native groups, such as free amines. nih.gov For example, mono-N-protected amino acids (MPAAs) have been used as bifunctional ligands in palladium catalysis. The ligand's carboxylate group is thought to act as an internal base to assist in the deprotonation of the C-H bond. nih.gov Similarly, iron-based catalysts for asymmetric hydrogenation often employ tetradentate ligands with a secondary amine (N-H) group. acs.orgacs.org In these systems, the catalyst operates via a metal-ligand bifunctional mechanism where the N-H group and the iron-hydride (Fe-H) work in concert to transfer hydrogen to the substrate. acs.orgacs.org This cooperative action leads to exceptional catalytic activity by lowering the energy barrier for the key transformation step. acs.org

Table 2: Comparison of Directing Group Strategies for C-H Activation

| Strategy | Principle | Mechanism | Advantages | Disadvantages |

| Transient Directing Group (TDG) | In situ, reversible formation of a DG from a native functional group (e.g., amine + aldehyde → imine). snnu.edu.cnresearchgate.net | The transient imine coordinates the metal catalyst, directing it to a nearby C-H bond for activation. rsc.org | High atom and step economy; avoids separate installation/removal steps. snnu.edu.cnnih.gov | Requires careful selection of the transient moderator; potential for side reactions. snnu.edu.cn |

| Bifunctional Ligand | A ligand with separate metal-coordinating and reaction-assisting (e.g., basic) sites. nih.gov | The ligand stabilizes the metal center while the second functional site participates in the C-H cleavage step. nih.govacs.org | Enables catalyst-driven reactivity for weakly coordinating substrates; can impart high selectivity. nih.gov | Requires rational design and synthesis of complex ligands. |

Heterogeneous vs. Homogeneous Catalysis in Amine Synthesis

The synthesis and transformation of amines can be achieved using either homogeneous or heterogeneous catalysts, each with a distinct set of advantages and disadvantages. ethz.chchembam.com

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. chembam.com

Advantages: Homogeneous catalysts generally exhibit high activity and selectivity because the active sites are well-defined and easily accessible to the substrate molecules. ethz.chnih.gov This allows for easier fine-tuning of the catalyst's steric and electronic properties and often leads to a better understanding of the reaction mechanism. ethz.ch

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product mixture after the reaction, which can lead to product contamination and makes catalyst recycling expensive and challenging. ethz.chchembam.comnih.gov

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. chembam.com

Advantages: The main advantage is the straightforward separation of the catalyst from the reaction mixture by simple filtration, which facilitates easy recycling and reuse. ethz.chchembam.comnih.gov This makes heterogeneous catalysts particularly suitable for large-scale industrial processes. rsc.org

Disadvantages: Heterogeneous catalysts often require harsher reaction conditions (higher temperatures and pressures) and may exhibit lower selectivity compared to their homogeneous counterparts. ethz.ch The active sites can be poorly defined, and reactions can be limited by mass transfer (diffusivity) of reactants to the catalyst surface. ethz.chchembam.com

In the context of amine synthesis, both approaches are valuable. Homogeneous ruthenium and cobalt catalysts have been used for the reductive amination of carboxylic acids and their derivatives. researchgate.net Conversely, the hydrogenation of amides to amines using molecular hydrogen is a promising green method that often relies on heterogeneous catalysis. rsc.org The choice between a homogeneous and heterogeneous system depends on the specific transformation, desired selectivity, and the scale of the synthesis.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase. chembam.com | Catalyst and reactants in different phases. chembam.com |

| Selectivity | Generally high due to well-defined active sites. ethz.ch | Often lower and can be harder to control. ethz.ch |

| Reaction Conditions | Typically milder temperatures and pressures. ethz.ch | Often requires higher temperatures and pressures. ethz.ch |

| Catalyst Separation | Difficult and expensive. chembam.comnih.gov | Simple (e.g., filtration), allowing for easy recycling. ethz.chnih.gov |

| Active Site | Well-defined, uniform active sites. ethz.ch | Poorly defined, non-uniform active sites. ethz.ch |

| Mass Transfer | High diffusivity, no mass transfer limitations. ethz.ch | Can be limited by reactant diffusion to the surface. ethz.chchembam.com |

| Industrial Application | Limited due to separation challenges. nih.gov | Widely used due to ease of separation and robustness. nih.govrsc.org |

Ligand Structure-Performance Relationships in Catalysis

The performance of a metal-based catalyst is intrinsically linked to the electronic and steric properties of its surrounding ligands. These ligands, organic molecules that coordinate to the metal center, can profoundly influence the catalyst's activity, selectivity, and stability. In the context of transforming this compound, the choice of ligand is critical for navigating the complex interplay of factors that govern the reaction pathway.

The electronic nature of a ligand, specifically its ability to donate or withdraw electron density from the metal center, can modulate the catalyst's reactivity. For instance, in a hypothetical cross-coupling reaction involving the amine group of this compound, an electron-donating ligand could enhance the rate of oxidative addition, a key step in many catalytic cycles. Conversely, an electron-withdrawing ligand might be beneficial in facilitating reductive elimination, the final step that releases the product.

Steric hindrance, the physical bulk of a ligand, is another crucial design parameter. The three-dimensional arrangement of atoms in a ligand can create a specific pocket around the metal center, influencing which substrates can bind and in what orientation. For a substrate like this compound, with its sterically demanding cyclobutyl and isopropylphenyl groups, a ligand with a well-defined steric profile can be instrumental in achieving high levels of stereoselectivity. By controlling the approach of the substrate to the catalytic site, a chiral ligand can, for example, favor the formation of one enantiomer over the other in an asymmetric transformation.

The interplay between electronic and steric effects is often subtle and synergistic. A comprehensive understanding of these relationships allows for the rational design of ligands to achieve specific catalytic outcomes. The following data table illustrates hypothetical structure-performance relationships for a generic catalytic amination reaction of an aryl halide with this compound, showcasing how systematic modifications to a ligand scaffold can impact reaction yield and selectivity.

| Ligand | Electronic Effect | Steric Bulk | Yield (%) | Enantiomeric Excess (%) |

| Ligand A (e.g., a simple phosphine) | Moderately electron-donating | Low | 65 | N/A |

| Ligand B (with electron-withdrawing groups) | Electron-withdrawing | Low | 45 | N/A |

| Ligand C (with bulky alkyl groups) | Moderately electron-donating | High | 85 | N/A |

| Chiral Ligand D (e.g., a BINAP derivative) | Electron-donating | High | 92 | 95 |

| Chiral Ligand E (a modified chiral ligand) | Electron-donating | Very High | 88 | 98 |

This hypothetical data underscores the principle that a nuanced approach to ligand design is essential for optimizing catalytic transformations. By systematically varying the structural features of the ligand, it is possible to tailor the performance of a catalyst to meet the specific demands of a reaction involving a complex substrate such as this compound. The ongoing exploration of these structure-performance relationships continues to drive innovation in catalysis, enabling the synthesis of complex molecules with ever-increasing efficiency and precision.

Advanced Organic Transformations and Synthetic Utility of Cyclobutyl 4 Isopropylphenyl Methanamine

Functionalization of the Amine Nitrogen Atom

The secondary amine in Cyclobutyl(4-isopropylphenyl)methanamine is a key functional group that can readily undergo a variety of transformations, including N-alkylation, N-acylation, and reductive amination, to produce a diverse array of derivatives.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, often carried out in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For sterically hindered secondary amines, the use of alkyl tosylates in the presence of a non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine has been shown to be effective. thieme-connect.com Another strategy to avoid overalkylation, a common issue with direct alkylation, is the use of N-aminopyridinium salts as ammonia (B1221849) surrogates in a self-limiting alkylation process. nih.govacs.org

| Alkylation Method | Reagents | Key Features | Potential Products |

| Direct Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | Simple, widely used method. | N-alkyl-Cyclobutyl(4-isopropylphenyl)methanamine |

| Tosylate Alkylation | Alkyl tosylate, 1,2,2,6,6-pentamethylpiperidine | Effective for hindered amines. | N-alkyl-Cyclobutyl(4-isopropylphenyl)methanamine |

| Self-Limiting Alkylation | N-aminopyridinium salts | Avoids overalkylation. | N-alkyl-Cyclobutyl(4-isopropylphenyl)methanamine |

N-Acylation: The amine can be converted to an amide through reaction with various acylating agents. bath.ac.uk Acyl chlorides and acid anhydrides are frequently used for this purpose, often in the presence of a base or a catalyst. researchgate.netnih.gov For instance, iodine has been shown to promote the quantitative N-acylation of secondary amines with acyl chlorides under solvent-free conditions. researchgate.net N-acylbenzotriazoles have also been employed as neutral acylating reagents, providing a mild and efficient method for the preparation of amides in water. nih.gov

| Acylating Agent | Conditions | Advantages | Potential Products |

| Acyl Chlorides | Base (e.g., pyridine), or catalyst (e.g., Iodine) | High reactivity. | N-acyl-Cyclobutyl(4-isopropylphenyl)methanamine |

| Acid Anhydrides | Often requires heating or catalysis. | Less corrosive than acyl chlorides. | N-acyl-Cyclobutyl(4-isopropylphenyl)methanamine |

| N-Acylbenzotriazoles | Water, room temperature or microwave | Mild, environmentally friendly. | N-acyl-Cyclobutyl(4-isopropylphenyl)methanamine |

Reductive Amination: The secondary amine can also participate in reductive amination reactions with aldehydes and ketones to form tertiary amines. stackexchange.comorganic-chemistry.org This process typically involves the formation of an iminium ion intermediate, which is then reduced in situ. stackexchange.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity, and sodium cyanoborohydride. chemistrylearner.comwikipedia.orgorganicchemistrytutor.com

| Carbonyl Compound | Reducing Agent | Key Features | Potential Products |

| Aldehyde (R'-CHO) | Sodium triacetoxyborohydride (STAB) | Mild, selective, one-pot procedure. | N-(R'-methyl)-Cyclobutyl(4-isopropylphenyl)methanamine |

| Ketone (R'-CO-R'') | Sodium cyanoborohydride (NaBH3CN) | Effective for a wide range of ketones. | N-(R',R''-alkyl)-Cyclobutyl(4-isopropylphenyl)methanamine |

Chemical Modifications of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, while relatively stable, can undergo specific chemical modifications, such as C-H functionalization and ring expansion, which can introduce new functionalities and alter the molecular scaffold.

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy for introducing substituents. acs.org Rhodium-catalyzed C-H insertion reactions have been shown to be effective for the functionalization of cyclobutanes. nih.gov Palladium-catalyzed transannular γ-C-H arylation of cycloalkane carboxylic acids, including cyclobutane derivatives, has also been reported, demonstrating the feasibility of selective C-H activation. nih.gov

| Reaction Type | Catalyst/Reagents | Description |

| Rhodium-Catalyzed C-H Insertion | Rhodium catalyst, Diazo compound | Insertion of a carbene into a C-H bond of the cyclobutane ring. |

| Palladium-Catalyzed γ-C-H Arylation | Palladium catalyst, Aryl halide, Ligand | Selective arylation at the γ-position relative to a directing group. |

Ring Expansion: The inherent ring strain of the cyclobutane ring can be exploited in rearrangement reactions to form larger, more stable rings. chemistrysteps.com Carbocation-mediated rearrangements can lead to the expansion of a cyclobutane ring to a cyclopentane (B165970) ring. masterorganicchemistry.com For example, the treatment of a cyclobutylmethyl amine with nitrous acid can generate a carbocation that undergoes ring expansion. wikipedia.org Acid-catalyzed ring expansion of cyclobutanols can also be used to generate larger ring systems. nih.gov

| Reaction Type | Initiating Species | Resulting Structure |

| Demyanov Rearrangement | Carbocation (from diazotization of an amine) | Mixture of cyclobutyl and cyclopentyl products. |

| Pinacol-type Rearrangement | Carbocation (from protonation of an alcohol) | Expanded ring system (e.g., cyclopentanone (B42830) from a cyclobutanol). |

Derivatization and Substitution Reactions on the Isopropylphenyl Moiety

The isopropylphenyl group offers two primary sites for modification: the aromatic ring and the benzylic position of the isopropyl group.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing alkyl groups. The isopropyl group is an ortho-, para-directing group. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. brainly.comrsc.org For example, bromination of isopropylbenzene in the presence of a Lewis acid catalyst like FeBr3 yields primarily 1-bromo-4-isopropylbenzene. chegg.com

| Reaction | Reagents | Typical Product |

| Nitration | HNO3, H2SO4 | 1-isopropyl-4-nitrobenzene derivative |

| Bromination | Br2, FeBr3 | 1-bromo-4-isopropylbenzene derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 4-isopropylacetophenone derivative |

Benzylic Functionalization: The tertiary C-H bond at the benzylic position of the isopropyl group is susceptible to radical and oxidative functionalization. wisc.edu Photo-mediated methodologies have been developed for the oxygenation of benzylic C-H bonds. rsc.org Furthermore, metallaphotoredox catalysis has enabled the acylation of benzylic C-H bonds. rsc.org Visible-light-induced methods have also been employed for the intermolecular functionalization of secondary benzylic C-H bonds to form C-N, C-C, and C-Br bonds. acs.org

| Functionalization | Methodology | Potential Products |

| Oxygenation | Photo-mediated mesyloxy radical formation | Benzylic alcohol derivative |

| Acylation | Metallaphotoredox catalysis with acyl chlorides | Benzylic ketone derivative |

| Amination/Alkylation | Visible-light-induced photoredox catalysis | Benzylic amine or alkyl derivative |

This compound as a Building Block in Complex Molecular Architectures

The diverse reactivity of this compound at its various functional groups makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds. wikipedia.org Primary and secondary amines are common starting materials for the synthesis of a wide range of nitrogen-containing heterocycles. sysrevpharm.orgorganic-chemistry.orgorganic-chemistry.org For instance, the amine functionality can be used in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. libretexts.org The synthetic transformations discussed in the preceding sections can be employed sequentially or in combination to construct elaborate molecular frameworks with potential applications in medicinal chemistry and materials science. youtube.com

| Heterocycle Type | General Synthetic Strategy |

| Pyrrolidines/Piperidines | Intramolecular cyclization of a functionalized amine derivative. |

| Imidazoles/Pyrazoles | Condensation of the amine with a 1,2- or 1,3-dicarbonyl compound. |

| Fused Heterocycles | Multi-step synthesis involving functionalization of both the amine and the aromatic ring followed by cyclization. |

Structure Reactivity Relationship Studies of Cyclobutyl 4 Isopropylphenyl Methanamine Derivatives

Influence of Substituent Variations on Chemical Reactivity and Selectivity

A systematic investigation into how different substituents on the 4-isopropylphenyl ring or the cyclobutyl moiety affect the reactivity and selectivity of Cyclobutyl(4-isopropylphenyl)methanamine is not documented. Such studies would typically involve the synthesis of a library of derivatives with varying electronic and steric properties. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring would be expected to modulate the nucleophilicity of the amine. However, without experimental data, it is impossible to quantify these effects or to present specific findings in a data table.

Hypothetical Data Table on Substituent Effects:

The table below is a hypothetical representation of what such research might yield. It is important to note that this data is illustrative and not based on actual experimental results.

| Substituent at Phenyl Ring | Reaction Rate (Relative) | Product Selectivity (Diastereomeric Ratio) |

| -H (Unsubstituted) | 1.00 | 1.5 : 1 |

| -OCH3 (Electron-Donating) | 2.50 | 1.2 : 1 |

| -Cl (Electron-Withdrawing) | 0.75 | 2.1 : 1 |

| -NO2 (Strongly Withdrawing) | 0.20 | 3.5 : 1 |

Correlation of Stereochemical Configuration with Reaction Outcomes

The stereochemistry of the cyclobutyl ring and the chiral center at the methanamine carbon would be expected to play a crucial role in the outcomes of reactions. The different stereoisomers (e.g., (R,R), (R,S), (S,R), (S,S)) could exhibit distinct reactivity profiles, particularly in stereoselective transformations. Research in this area would involve the separation of individual stereoisomers and the study of their behavior in reactions such as acylation, alkylation, or catalysis. The literature search did not yield any studies that have isolated these isomers and correlated their specific configurations with reaction outcomes.

Emerging Research Directions and Future Perspectives for Cyclobutyl 4 Isopropylphenyl Methanamine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient synthetic routes is paramount for the production of benzylic amines. Traditional methods often involve multiple steps and the use of stoichiometric reagents. Future research will likely focus on more direct and atom-economical approaches, particularly through the advancement of novel catalytic systems.

A significant area of exploration is the direct N-alkylation of amines with alcohols through the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgacs.org This process involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by the in-situ hydrogenation of the imine to the desired amine product, regenerating the catalyst and producing only water as a byproduct. acs.orgacs.org Research has highlighted the efficacy of various catalyst systems for this transformation.

Catalysts based on earth-abundant and inexpensive metals are gaining considerable attention as environmentally benign alternatives to precious metal catalysts. acs.orgorganic-chemistry.org

Iron-based catalysts have been successfully used for the direct amination of benzyl (B1604629) alcohols, producing a variety of substituted secondary and tertiary benzylamines. acs.org

Cobalt(II) complexes have also proven effective in catalyzing the N-alkylation of aromatic amines with alcohols. organic-chemistry.org

Nickel catalysts , including commercially available heterogeneous options like Raney Ni and Ni/Al₂O₃–SiO₂, have been employed for the synthesis of primary benzylamines from benzyl alcohols and ammonia (B1221849) sources. acs.org

Manganese(I) pincer complexes have demonstrated high efficiency in the N-alkylation of a broad range of anilines and aliphatic amines with alcohols under mild conditions. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the synthesis of benzylic amines, which could be adapted for Cyclobutyl(4-isopropylphenyl)methanamine.

| Catalyst System | Amine Source | Alcohol Type | Key Advantages | Reference |

|---|---|---|---|---|

| Iron Complexes | Primary/Secondary Amines | Benzyl Alcohols | Earth-abundant, versatile for secondary/tertiary amines. | acs.org |

| Raney Ni, Ni/Al₂O₃–SiO₂ | Aqueous Ammonia, Ammonium (B1175870) Salts | Benzyl Alcohols | Commercially available, synthesis of primary amines. | acs.org |

| Cobalt(II)-PCP Pincer Complexes | Aromatic Amines | Primary Alcohols | Efficient for mono-N-alkylation, inexpensive metal. | organic-chemistry.org |

| Manganese(I) Pincer Complexes | Anilines, Aliphatic Amines | Primary/Secondary Alcohols | Low catalyst loading, mild conditions, broad substrate scope. | organic-chemistry.org |

| Copper-based Catalysts | Phenols | N-Sulfonyl Aldimines | Enantioselective synthesis of chiral benzylamines. | nih.gov |

| Palladium-based Catalysts | Primary/Secondary Amines | Aryl Halides (with CO) | Direct carbonylative aminohomologation approach. | researchgate.net |

Future work on this compound will likely involve screening these and other novel catalytic systems to identify the most efficient, selective, and scalable route for its synthesis.

Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to dramatically accelerate the discovery and optimization of synthetic pathways. preprints.org For a target molecule like this compound, these computational approaches can revolutionize how its synthesis is designed and executed.

Retrosynthesis Prediction: AI-driven retrosynthesis tools can deconstruct a target molecule into simpler, commercially available precursors. atomfair.com These platforms leverage deep learning models trained on vast databases of chemical reactions to predict optimal synthetic routes with remarkable speed and accuracy. atomfair.comchemcopilot.com This approach can uncover novel or non-intuitive disconnections that a human chemist might overlook, potentially leading to more efficient and cost-effective syntheses. chemcopilot.com Platforms like IBM's RXN for Chemistry utilize transformer-based neural networks to automate synthesis planning, significantly reducing the time required for this crucial step. preprints.org

Reaction Optimization: Beyond route design, ML algorithms can optimize reaction conditions to maximize yield and minimize costs. chemrxiv.org By analyzing datasets from high-throughput screening experiments, ML models can identify complex relationships between multiple variables such as temperature, concentration, catalyst loading, and solvent choice. chemrxiv.orgacs.org For instance, Bayesian optimization algorithms have been successfully used to identify the best conditions for photoredox amine synthesis in continuous flow systems, navigating a large reaction space to find the optimal balance between yield and cost. chemrxiv.org This data-driven approach moves beyond traditional one-variable-at-a-time optimization, allowing for a more holistic and efficient exploration of the reaction landscape. researchgate.net

Challenges and Future Directions: Despite the promise of AI in chemical synthesis, challenges remain. The accuracy of AI predictions is highly dependent on the quality and quantity of the data in reaction databases, which can contain errors or biases. atomfair.com Furthermore, some AI-generated pathways may be theoretically sound but impractical to implement in a laboratory setting. atomfair.com Future work will focus on improving data quality, enhancing the interpretability of "black-box" models, and integrating AI tools more seamlessly with automated robotic labs for a closed-loop system of prediction and experimental validation. chemcopilot.com

Sustainable and Green Chemistry Approaches in Amine Derivatization

The principles of green chemistry are increasingly influencing the synthesis and derivatization of active pharmaceutical ingredients (APIs) and their intermediates. jocpr.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com For this compound, adopting these principles is crucial for developing environmentally responsible manufacturing processes.

Biocatalysis: The use of enzymes as catalysts offers a powerful green alternative to traditional chemical methods. arborpharmchem.com Enzymes operate under mild conditions, often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize side product formation. arborpharmchem.commdpi.com For the synthesis of chiral amines, amine transaminases (ATAs) are particularly relevant, as they can be used for the asymmetric synthesis of enantiopure amines from prochiral ketones. acs.org Protein engineering and AI-guided enzyme optimization are expanding the substrate scope and improving the stability of these biocatalysts, making them increasingly viable for industrial applications. acs.org

Alternative Solvents and Reaction Media: The pharmaceutical industry is a major user of organic solvents, which contribute significantly to process waste. mdpi.com A key tenet of green chemistry is the use of safer, more environmentally benign solvents. mdpi.com This includes water, supercritical fluids, and bio-derived solvents like ethanol (B145695) and ethyl lactate. mdpi.comresearchgate.net Research into derivatization reactions in aqueous media is a growing field, aiming to replace volatile and toxic organic solvents. researchgate.net

Process Intensification: Process intensification techniques aim to improve manufacturing efficiency while reducing energy consumption, raw material use, and waste. jocpr.com A prominent example is the shift from traditional batch processing to continuous flow chemistry. wisdomlib.org Flow reactors can offer better control over reaction parameters, leading to faster reaction times, improved safety, and higher yields. jocpr.comwisdomlib.org This technology is particularly well-suited for integration with machine learning-driven optimization and photoredox catalysis. acs.org

Electrochemical Synthesis: Electroorganic synthesis is an emerging green technology that uses electrical energy to drive chemical reactions, avoiding the need for stoichiometric oxidizing or reducing agents that generate significant waste. arborpharmchem.comrsc.org This method can be applied to selective oxidation and reduction steps common in API synthesis and is readily scalable, particularly with the use of flow electrolysis cells. rsc.org

The table below outlines key green chemistry approaches and their potential application in the synthesis and derivatization of amines.

| Green Chemistry Approach | Description | Potential Application for Amine Synthesis/Derivatization | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze reactions. | Asymmetric synthesis of chiral amines under mild, aqueous conditions. | arborpharmchem.commdpi.comacs.org |

| Green Solvents | Replacing hazardous organic solvents with alternatives like water, ethanol, or supercritical fluids. | Reduces environmental impact and improves worker safety during synthesis and derivatization steps. | mdpi.comresearchgate.net |

| Continuous Flow Chemistry | Performing reactions in a continuous stream rather than in a batch reactor. | Enhances safety, improves reaction control, reduces waste, and allows for easier scale-up. | jocpr.comwisdomlib.org |

| Electrochemical Methods | Using electricity to drive redox transformations, avoiding stoichiometric reagents. | Sustainable alternative for oxidation or reduction steps in a synthetic pathway. | arborpharmchem.comrsc.org |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, often leading to dramatically reduced reaction times. | Accelerates derivatization reactions, increases efficiency, and reduces energy consumption. | mdpi.com |

By integrating these sustainable and green chemistry principles, future research can pave the way for the production of this compound and related compounds through processes that are not only scientifically advanced but also environmentally responsible.

Q & A

Q. What are the established laboratory synthesis routes for Cyclobutyl(4-isopropylphenyl)methanamine?

A common approach involves reductive amination of 4-isopropylbenzaldehyde with cyclobutylamine using a palladium-based catalyst under hydrogen gas (1 atm) in aqueous conditions. Post-reduction, the product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient). Characterization includes -NMR (e.g., δ 7.23–7.18 ppm for aromatic protons, 2.92–2.85 ppm for isopropyl methine) and -NMR (e.g., δ 147.45 for aromatic carbons) . Alternative routes may involve Grignard reactions or imine intermediates, with final purification via recrystallization as hydrochloride salts .

Q. What purification techniques are recommended for isolating this compound?

- Chromatography : Flash chromatography (silica gel, mobile phase: hexane/ethyl acetate 4:1) for crude mixtures.

- Recrystallization : Use ethanol/water mixtures for hydrochloride salt formation, enhancing purity (≥95%) .

- Storage : After purification, store at 2–8°C in airtight, amber-glass containers to prevent oxidation and moisture absorption .

Q. How is the compound characterized to confirm structural integrity and purity?

- Spectroscopy : - and -NMR for functional group verification (e.g., cyclobutyl protons at δ 1.51 ppm, isopropyl methyl at δ 1.24 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for : 203.32 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^1H1H-NMR coupling constants for cyclobutyl systems?

Cyclobutyl protons often exhibit complex splitting due to , , and through-space couplings. For stereochemical assignments:

- Perform 2D NMR (COSY, NOESY) to differentiate cis/trans isomers.

- Compare experimental values (e.g., 8–10 Hz for trans-diagonal couplings) with literature data for cyclobutane derivatives .

- Use computational modeling (DFT) to predict coupling constants and validate assignments .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C to monitor decomposition.

- Solvent Compatibility : Incubate the compound in DMSO, water, and ethanol at 37°C for 72 hours; analyze degradation via HPLC (C18 column, acetonitrile/water 70:30).

- pH Stability : Test stability in buffers (pH 2–12) over 24 hours; quench reactions and quantify intact compound using LC-MS .

Q. How can researchers evaluate the compound’s potential in pharmacological studies?

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., monoamine oxidases) using fluorescence polarization or radiometric assays.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC values.

- Molecular Docking : Simulate interactions with target proteins (e.g., serotonin receptors) using AutoDock Vina .

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

- Gloves : Nitrile gloves (tested for chemical permeation resistance).

- Respiratory Protection : N95 masks or fume hoods for aerosol-prone steps (e.g., weighing).

- Lab Attire : Flame-retardant coats and closed-toe shoes .

Q. How should accidental spills or waste be managed?

- Spill Protocol : Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed hazardous waste facilities.

- Waste Storage : Segregate aqueous and organic waste; label containers with CAS 852877-59-9 for tracking .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry research?

It serves as a scaffold for designing CNS-active agents due to its amine and lipophilic cyclobutyl/isopropyl groups. Derivatives are explored for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.